molecular formula C16H15FO2 B124949 2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal CAS No. 52806-74-3

2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal

Cat. No. B124949
CAS RN: 52806-74-3
M. Wt: 258.29 g/mol
InChI Key: DFLFDFXCUUXXJA-UHFFFAOYSA-N
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Description

“2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond, with a fluoro and a methoxy group attached to one of the benzene rings. The “propanal” part of the name suggests the presence of a three-carbon aldehyde group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the biphenyl group and the various substituents. The fluoro and methoxy groups would likely have an impact on the electronic structure of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the aldehyde group also opens up possibilities for reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis and Characterization

  • Hybrid Molecule Synthesis : A hybrid molecule involving 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide was synthesized through a reaction between amphetamine and flurbiprofen, showcasing the compound's utility in creating new chemical entities (Manolov, Ivanov, & Bojilov, 2022).
  • Crystal Structure Analysis : The crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, was determined, providing insights into molecular arrangements and intermolecular interactions (Liang, 2009).

Material Science and Chemistry

  • Organic Solar Cell Material : Compounds like (E)-1-ferrocenyl-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one were synthesized for use in dye-sensitized solar cells, demonstrating the compound's potential in renewable energy technologies (Anizaim et al., 2020).
  • Photoalignment in Liquid Crystals : The ability of fluoro-substituted prop-2-enoates to promote photoalignment of nematic liquid crystals was studied, which could have applications in liquid crystal display technology (Hegde et al., 2013).

Pharmaceutical Research

  • Analgesic Potential : A series of derivatives including 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanoic acid (flurbiprofen) derivatives were synthesized and evaluated for their potential as analgesic agents, revealing some compounds with significant effects (Zaheer et al., 2021).
  • Antibacterial and Antifungal Agents : Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showing promise in this field (Helal et al., 2013).

Safety And Hazards

As with any chemical compound, handling “2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-11(10-18)13-5-8-15(16(17)9-13)12-3-6-14(19-2)7-4-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLFDFXCUUXXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal
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2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal
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2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal
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2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal
Reactant of Route 6
2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal

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